An In-Depth Technical Guide to the Molecular Structure of 1,2-Bis(3-indenyl)ethane
An In-Depth Technical Guide to the Molecular Structure of 1,2-Bis(3-indenyl)ethane
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 1,2-Bis(3-indenyl)ethane, a pivotal ligand in the field of organometallic chemistry and catalysis. The document elucidates the molecule's constitutional and stereoisomeric forms, its conformational dynamics, and its structural characterization through spectroscopic methods and inference from crystallographic data of its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deep understanding of this foundational catalytic building block.
Introduction: The Significance of 1,2-Bis(3-indenyl)ethane
1,2-Bis(3-indenyl)ethane (EBI) is a bridged bis-indenyl ligand of considerable importance, primarily serving as a precursor to ansa-metallocenes used in stereoselective olefin polymerization.[1][2] Its fundamental structure consists of two indenyl moieties linked by an ethylene bridge. This seemingly simple hydrocarbon framework, with the chemical formula C₂₀H₁₈ and a molecular weight of approximately 258.36 g/mol , possesses a rich and complex structural chemistry that dictates the properties of its subsequent metal complexes.[1][3] The IUPAC name for this compound is 3-[2-(3H-inden-1-yl)ethyl]-1H-indene, and it is registered under CAS number 18657-57-3.[1] The ethylene bridge imparts a conformational rigidity that is crucial for achieving high stereoselectivity in catalytic processes, making a thorough understanding of its molecular structure essential for the rational design of new catalysts.[2]
Isomerism in 1,2-Bis(3-indenyl)ethane: A Multi-faceted Structural Landscape
The molecular structure of 1,2-Bis(3-indenyl)ethane is not singular but rather a collection of isomeric forms that are crucial to comprehend for its application in catalysis. These isomers can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional Isomerism: Kinetic vs. Thermodynamic Forms
The position of the double bonds within the five-membered rings of the indenyl groups gives rise to two constitutional isomers: the kinetic and the thermodynamic isomers.[2]
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Kinetic Isomer: This isomer is characterized by a 2,3,2',3' placement of the double bonds in the indenyl rings. It is typically the initial product of synthesis under mild conditions.
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Thermodynamic Isomer: This more stable isomer features a 1,2,1',2' double bond configuration. The kinetic isomer can rearrange to the more stable thermodynamic form, particularly at elevated temperatures.
The interplay between these two forms is a critical consideration in the synthesis of EBI-based metallocenes, as the desired isomer for complexation may require specific reaction conditions to be favored.
Stereoisomerism: The Racemic and Meso Diastereomers
The presence of chiral centers in 1,2-Bis(3-indenyl)ethane leads to the formation of diastereomers. The nature of the ethylene bridge, which restricts free rotation of the indenyl groups, results in two distinct spatial arrangements:
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racemic (rac) Isomer: In this chiral form, the two indenyl groups have opposite stereochemistry at their respective chiral centers, leading to a C₂-symmetric molecule. The rac isomer is of particular interest in catalysis as it can lead to the formation of isotactic polymers.
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meso Isomer: This achiral diastereomer possesses a plane of symmetry and is characterized by Cₛ-symmetry. The meso form typically leads to atactic polymers in olefin polymerization.
The synthesis of EBI often yields a mixture of rac and meso isomers, and their separation is a key step in the preparation of stereospecific polymerization catalysts.[4]
Synthesis of 1,2-Bis(3-indenyl)ethane
The most common and well-established laboratory and industrial synthesis of 1,2-Bis(3-indenyl)ethane involves the reaction of indene with a strong base to form the indenyl anion, followed by coupling with 1,2-dibromoethane.
Synthetic Protocol
A typical synthetic procedure is as follows:
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Deprotonation of Indene: Indene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). A strong organolithium base, typically n-butyllithium, is added dropwise at a low temperature (e.g., -78 °C) to deprotonate the indene, forming the lithium indenide salt.
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Coupling Reaction: 1,2-dibromoethane is then added to the solution of lithium indenide. The indenyl anion acts as a nucleophile, displacing the bromide ions in a double substitution reaction to form the ethylene bridge between two indenyl units.
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Workup and Purification: The reaction is quenched, and the product is extracted. The resulting mixture of rac and meso isomers can often be separated by fractional crystallization.
Structural Elucidation: A Combination of Spectroscopic and Crystallographic Insights
Insights from X-ray Crystallography of Derivatives
The crystal structures of rac-[ethylenebis(1-indenyl)]zirconium dichloride and its meso counterpart reveal key features of the EBI ligand framework.[5]
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Ethylene Bridge Conformation: The ethylene bridge adopts a gauche conformation in the rac isomer, which is essential for establishing the C₂-symmetry of the molecule. In the meso isomer, the bridge conformation contributes to the overall Cₛ-symmetry.
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Indenyl Group Orientation: The indenyl groups are oriented in a specific spatial relationship to each other, dictated by the ethylene bridge. This fixed orientation is what makes these ligands so effective in stereoselective catalysis.
| Parameter | rac-Ethylenebis(indenyl)zirconium dichloride | meso-Ethylenebis(indenyl)zirconium dichloride |
| Symmetry | C₂ | Cₛ |
| Ethylene Bridge | gauche conformation | Conformation contributing to Cₛ-symmetry |
Table 1: Comparative structural features of rac- and meso-ethylenebis(indenyl)zirconium dichloride inferred from crystallographic data.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the benzene ring of the indenyl groups.
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Olefinic Protons: Resonances for the protons on the five-membered ring of the indenyl system.
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Aliphatic Protons: Signals for the methylene protons of the ethylene bridge and the CH₂ group within the five-membered ring. The protons of the ethylene bridge are expected to appear as a complex multiplet due to diastereotopicity.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: A set of signals in the downfield region (δ 120-150 ppm) corresponding to the carbons of the benzene ring.
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Olefinic Carbons: Resonances for the sp²-hybridized carbons of the five-membered ring.
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Aliphatic Carbons: Signals in the upfield region for the sp³-hybridized carbons of the ethylene bridge and the indenyl framework.
The distinct symmetries of the rac (C₂) and meso (Cₛ) isomers would result in different numbers of signals in their respective NMR spectra, allowing for their differentiation.
Conformational Dynamics
The ethylene bridge in 1,2-Bis(3-indenyl)ethane, while providing rigidity, also allows for a degree of conformational flexibility. Rotation around the C-C single bonds of the ethylene bridge can lead to different conformers.[6] Computational studies on related ansa-metallocenes have shown that the relative energies of these conformers can influence the catalytic activity.[7] For the free ligand, it is expected that staggered conformations of the ethylene bridge would be energetically favored over eclipsed conformations to minimize torsional strain. The orientation of the two indenyl groups relative to each other will also be a key factor in determining the overall conformational preference.
Conclusion
The molecular structure of 1,2-Bis(3-indenyl)ethane is a cornerstone of modern organometallic chemistry and catalysis. Its structural richness, manifested in constitutional and stereoisomerism, provides a versatile platform for the design of highly selective catalysts. While a definitive crystal structure of the free ligand remains to be published, a comprehensive understanding of its molecular architecture can be constructed through the analysis of its derivatives and the application of spectroscopic techniques. This in-depth guide has synthesized the available knowledge to present a detailed picture of this important molecule, providing a foundation for further research and application in the development of advanced materials and pharmaceuticals.
References
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